molecular formula C12H28N2O B14231445 3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol CAS No. 627527-64-4

3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol

Katalognummer: B14231445
CAS-Nummer: 627527-64-4
Molekulargewicht: 216.36 g/mol
InChI-Schlüssel: PVZMFPJAWFLZMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol typically involves the reaction of heptan-2-amine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon in the chloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or esters.

Wissenschaftliche Forschungsanwendungen

3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-({2-[(Hexan-2-yl)amino]ethyl}amino)propan-1-ol
  • 3-({2-[(Octan-2-yl)amino]ethyl}amino)propan-1-ol
  • 3-({2-[(Nonan-2-yl)amino]ethyl}amino)propan-1-ol

Uniqueness

3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol is unique due to its specific heptan-2-yl group, which imparts distinct physicochemical properties such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

627527-64-4

Molekularformel

C12H28N2O

Molekulargewicht

216.36 g/mol

IUPAC-Name

3-[2-(heptan-2-ylamino)ethylamino]propan-1-ol

InChI

InChI=1S/C12H28N2O/c1-3-4-5-7-12(2)14-10-9-13-8-6-11-15/h12-15H,3-11H2,1-2H3

InChI-Schlüssel

PVZMFPJAWFLZMG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)NCCNCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.